molecular formula C24H22O7 B3410644 isopropyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate CAS No. 898415-83-3

isopropyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate

Cat. No.: B3410644
CAS No.: 898415-83-3
M. Wt: 422.4 g/mol
InChI Key: VNLRISRWTSVVPE-UHFFFAOYSA-N
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Description

The compound isopropyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate (IUPAC name: isopropyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate) is a complex heterocyclic ester with a molecular formula of C₂₃H₂₀O₇ and a molecular weight of 408.406 g/mol . Its structure comprises:

  • A 2H-chromen-2-one (coumarin) core substituted with a methyl group at position 7 and an oxyacetate ester at position 4.
  • A 7-methoxybenzofuran-2-yl moiety at position 4 of the chromen ring.
  • An isopropyl ester group on the oxyacetate side chain.

This compound is of interest in medicinal and materials chemistry due to the pharmacological relevance of coumarin and benzofuran derivatives, which exhibit anticoagulant, antimicrobial, and fluorescent properties. However, its specific biological activity remains uncharacterized in the available literature.

Properties

IUPAC Name

propan-2-yl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O7/c1-13(2)29-23(26)12-28-19-10-16-17(11-22(25)30-20(16)8-14(19)3)21-9-15-6-5-7-18(27-4)24(15)31-21/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLRISRWTSVVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OCC(=O)OC(C)C)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isopropyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic implications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C23H24O6
  • CAS Number : Not available in the provided sources.

The synthesis typically involves multi-step organic reactions, including the formation of the benzofuran and chromene moieties, followed by esterification with isopropanol. The detailed synthetic pathway remains under investigation to optimize yields and purity.

Enzymatic Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes involved in cellular signaling pathways. For instance, it has been suggested that compounds with similar structures can inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP (cAMP), which plays a crucial role in various physiological processes .

Anti-inflammatory Properties

Studies have shown that derivatives of benzofuran and chromene exhibit significant anti-inflammatory effects. The inhibition of PDE enzymes can lead to reduced inflammation markers, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, this compound may also exhibit protective effects against neurodegenerative diseases. The modulation of cholinergic activity through inhibition of acetylcholinesterase (AChE) has been documented for related compounds, indicating a possible mechanism for cognitive enhancement .

Case Studies and Research Findings

Study Findings
Bartolini et al. (2015)Evaluated a series of benzofuran hybrids for AChE inhibition; compounds showed IC50 values ranging from 0.478 to 80.6 nM against human AChE .
In vitro studiesIndicated that similar compounds significantly reduce pro-inflammatory cytokines in macrophage cultures, supporting their potential use in inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural and functional differences between the target compound and similar derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Melting Point Synthetic Method
Target Compound C₂₃H₂₀O₇ 408.41 7-Methoxybenzofuran, 7-methylchromen, isopropyl ester Ester, ketone, ether Not reported Likely multi-step coupling and esterification
Isopropyl 2-(5-Iodo-7-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate C₁₅H₁₇IO₄S 420.42 Iodo, methylsulfinyl, 7-methylbenzofuran Sulfoxide, ester 396–397 K Oxidation of sulfanyl precursor with mCPBA
Isopropyl 2-((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate C₂₅H₂₄O₈ 452.45 Dihydrobenzodioxin, 6-ethyl, 2-methylchromen Ester, ketone, ether Not reported Multi-step alkylation and esterification
Methyl (6-Chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate C₁₂H₉ClO₅ 268.65 Chloro, hydroxy, methyl ester Ester, ketone, phenol Not reported Esterification of chromen-4-acetic acid

Structural and Functional Analysis

Substituent Effects on Reactivity and Stability
  • Halogen vs. Methoxy Groups: The iodo-substituted benzofuran in introduces steric bulk and polarizability, enhancing halogen bonding interactions in crystal packing (e.g., I···O interactions at 2.994 Å) .
  • Sulfinyl vs. Ether Linkages : The methylsulfinyl group in introduces polarity and hydrogen-bonding capacity, whereas the ether linkages in the target compound and the dihydrobenzodioxin derivative favor π-π stacking and lipophilicity.
  • Ester Group Variations : The isopropyl ester in , and confers higher lipophilicity compared to the methyl ester in , which may influence bioavailability and membrane permeability.
Thermal and Crystallographic Properties
  • The sulfinyl-containing compound exhibits a high melting point (396–397 K), attributed to strong intermolecular halogen and sulfinyl–sulfinyl interactions .
  • The target compound and dihydrobenzodioxin analogue lack reported melting points, but their extended aromatic systems suggest moderate thermal stability.

Q & A

Basic: What are the recommended synthetic strategies and purification methods for this compound?

Answer:
The synthesis typically involves multi-step reactions, including O-acylation and cyclization steps. For example, the chromen core can be synthesized via cyclization of phenolic precursors with aldehydes or ketones under acidic conditions. Subsequent functionalization with the benzofuran and isopropyl acetate moieties requires careful control of reaction parameters (e.g., temperature, solvent polarity) to avoid side reactions .

  • Key steps :
    • Formation of the chromen-2-one core using a Friedel-Crafts acylation or Claisen-Schmidt condensation.
    • Introduction of the 7-methoxybenzofuran group via nucleophilic aromatic substitution.
    • Esterification with isopropyl bromoacetate.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential for isolating high-purity product. DSC and TGA can validate crystallinity and thermal stability .

Basic: How is the crystal structure of this compound determined, and which software tools are used for refinement?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed on a diffractometer, followed by structure solution using direct methods (e.g., SHELXT) and refinement via SHELXL .

  • Software workflow :
    • SHELXS for initial phase determination.
    • SHELXL for refinement of atomic coordinates, displacement parameters, and hydrogen bonding.
    • WinGX/ORTEP for visualization and validation of anisotropic displacement ellipsoids .
  • Critical parameters : R-factor (<5%), residual electron density (±0.3 eÅ⁻³), and Hirshfeld surface analysis to confirm intermolecular interactions .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies may arise from variations in assay conditions, cell lines, or impurity profiles. To address this:

Reproduce assays : Standardize protocols (e.g., MTT assay for cytotoxicity, consistent cell passage numbers) .

Characterize impurities : Use HPLC-MS to identify byproducts affecting bioactivity .

Compare structural analogs : Cross-reference with derivatives like ethyl 2-((6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate to isolate substituent effects .

Binding studies : Employ SPR or ITC to quantify target affinity (e.g., kinase inhibition) and correlate with structural features .

Basic: What spectroscopic techniques are used to characterize this compound’s structure and purity?

Answer:

  • NMR : ¹H/¹³C NMR to confirm proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, chromen carbonyl at δ 165–170 ppm) .
  • FT-IR : Peaks at 1740–1760 cm⁻¹ (ester C=O), 1660–1680 cm⁻¹ (chromen-2-one C=O) .
  • HRMS : Exact mass matching theoretical [M+H]⁺ (e.g., m/z 452.1478 for C₂₄H₂₄O₈) .
  • PXRD : Match experimental patterns with SCXRD-derived simulations to confirm polymorphic purity .

Advanced: How can molecular docking and dynamics simulations guide mechanistic studies of this compound?

Answer:

  • Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., COX-2, topoisomerases). Focus on key interactions:
    • Hydrogen bonding between the chromen-2-one carbonyl and catalytic residues.
    • Hydrophobic contacts with the benzofuran and isopropyl groups .
  • MD Simulations : GROMACS/AMBER to assess stability of ligand-target complexes over 100+ ns trajectories. Monitor RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .

Basic: What biological activities are associated with structurally similar chromen derivatives?

Answer:

Analog Substituents Reported Activity Reference
Ethyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetatePhenyl, ethyl acetateAnticancer (HeLa IC₅₀: 12 µM)
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yloxy)-6-methoxychromenoneMethoxy, dioxaneAntioxidant (DPPH IC₅₀: 8 µM)
Butyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetateChloro, propylAntimicrobial (MIC: 4 µg/mL)

Advanced: How should researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Variable substituents : Synthesize derivatives with modified:
    • Ester groups : Replace isopropyl with tert-butyl or benzyl to assess steric effects.
    • Benzofuran moiety : Introduce halogens or electron-withdrawing groups to modulate electronic properties .
  • Assay panels : Test analogs against diverse targets (e.g., kinases, GPCRs) to identify selectivity trends.
  • Data analysis : Use multivariate regression (e.g., CoMFA/CoMSIA) to correlate substituent descriptors (Hammett σ, π) with activity .

Advanced: What strategies are recommended for toxicological profiling in preclinical studies?

Answer:

  • In vitro :
    • HepG2 cells for hepatotoxicity (LDH leakage, CYP450 inhibition).
    • hERG assay to assess cardiac risk (patch-clamp IC₅₀) .
  • In vivo :
    • Acute toxicity (OECD 423): Dose escalation in rodents (10–1000 mg/kg).
    • Subchronic studies (28-day) with histopathology and serum biochemistry .
  • ADMET prediction : Use SwissADME/ADMETLab to prioritize low-risk candidates .

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

  • Thermal stability : TGA shows decomposition onset at ~200°C. Store at –20°C in amber vials to prevent photodegradation .
  • Hydrolytic sensitivity : Ester groups may hydrolyze in aqueous buffers (pH >7). Confirm stability via HPLC after 24h in PBS .
  • Oxidation : Protect from light and oxygen (argon/vacuum sealing) .

Advanced: How can crystallographic data discrepancies between experimental and computational models be addressed?

Answer:

  • Validation tools : Use PLATON/CHECKCIF to flag outliers (e.g., bond angles >5° from ideal).
  • Refinement adjustments : Apply TWIN commands in SHELXL for twinned crystals or disorder modeling .
  • DFT optimization : Compare experimental geometry with Gaussian/B3LYP-optimized structures to identify steric clashes .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
isopropyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate
Reactant of Route 2
Reactant of Route 2
isopropyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate

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